molecular formula C17H16O7 B1239278 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE CAS No. 22961-79-1

1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE

Cat. No.: B1239278
CAS No.: 22961-79-1
M. Wt: 332.3 g/mol
InChI Key: ZHOIDKZROFMQSS-UHFFFAOYSA-N
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Description

1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound has a molecular formula of C13H8O3 and a molecular weight of 212.2008 . It is characterized by the presence of multiple methoxy groups and a hydroxy group, which contribute to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties .

Medicine: In medicine, xanthone derivatives are explored for their therapeutic potential. This compound has been studied for its potential to inhibit enzymes and modulate signaling pathways involved in various diseases .

Industry: Industrially, the compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

Properties

IUPAC Name

1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-9-7-5-6-8-11(18)10-12(19)15(21-2)17(23-4)16(22-3)14(10)24-13(8)9/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOIDKZROFMQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415741
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22961-79-1
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE
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1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE
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